1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid
Overview
Description
1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid is a compound known for its unique structure and potential applications in various scientific fields. Its intricate molecular arrangement features phenylmethyl groups bonded to a trans-3-pyrrolidinecarboxylic acid core, making it a point of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method includes the formation of the pyrrolidine ring followed by the introduction of phenylmethyl groups. Reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: : In an industrial setting, the production of this compound may involve scalable synthetic routes that prioritize cost-efficiency and yield. Methods such as batch processing or continuous flow synthesis are employed, often utilizing automated systems to maintain reaction conditions and improve reproducibility.
Chemical Reactions Analysis
Types of Reactions: : 1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of carboxylated derivatives.
Reduction: : Producing different alcohols or amines.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products: : The reactions typically yield a range of derivatives with modified functional groups, each with distinct chemical and physical properties that can be further explored for various applications.
Scientific Research Applications
1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid has been studied for its potential in:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its effects on cellular processes and as a potential ligand for bioactive molecules.
Medicine: : Explored for its therapeutic potential, particularly in drug design and development.
Industry: : Utilized in the creation of specialty chemicals and materials, with unique properties that enhance product performance.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, often binding to specific receptors or enzymes, thereby influencing biological pathways. Its phenylmethyl groups and the pyrrolidine ring play crucial roles in these interactions, determining its binding affinity and specificity.
Comparison with Similar Compounds
When compared to similar compounds, 1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid stands out due to its unique structural features, which confer specific chemical and biological properties. Similar compounds may include:
1,4-Bis(phenylmethyl)-cis-3-pyrrolidinecarboxylic acid: : Differing in stereochemistry.
1,3-Bis(phenylmethyl)-trans-4-pyrrolidinecarboxylic acid: : Altered position of functional groups.
1,4-Bis(benzyl)-trans-3-pyrrolidinecarboxylic acid: : Variation in the aromatic substituents.
Conclusion
This compound represents a fascinating subject for scientific research and industrial application. Its synthesis, reactivity, and diverse range of applications make it a valuable compound for further study and exploration.
Properties
IUPAC Name |
(3S,4S)-1,4-dibenzylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(22)18-14-20(12-16-9-5-2-6-10-16)13-17(18)11-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,21,22)/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJHMAVFQJLHKA-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895239-61-9 | |
Record name | rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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